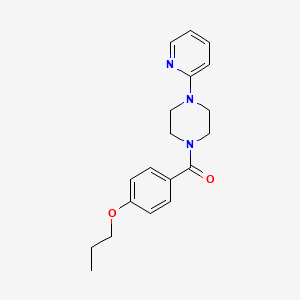![molecular formula C17H18ClNO B5491312 (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5491312.png)
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as CMMPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.
Mechanism of Action
The exact mechanism of action of (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine is not fully understood. However, studies have suggested that it may act as a modulator of protein-protein interactions, particularly those involving the SH2 domain of Src family kinases. This may lead to downstream effects on cellular signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has anti-inflammatory and analgesic properties, likely due to its ability to modulate protein-protein interactions involved in cellular signaling pathways. Additionally, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of using (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to predict its effects in different experimental contexts.
Future Directions
There are several potential future directions for research involving (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine. One area of interest is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the mechanism of action and potential downstream effects on cellular signaling pathways. Finally, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine could be used as a building block for the synthesis of novel materials with unique properties, leading to potential applications in materials science.
Synthesis Methods
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine can be synthesized through a multistep process involving the reaction of 3-chloro-2-methylacetophenone with 2-methoxybenzaldehyde, followed by a reduction reaction using sodium borohydride and a final reaction with propargylamine. The resulting product is a yellow crystalline solid that can be purified using recrystallization.
Scientific Research Applications
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been studied for its potential use in various fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In chemical biology, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been used as a tool to study the role of protein-protein interactions in cellular signaling pathways. In materials science, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
3-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-15(18)9-5-10-16(13)19-12-6-8-14-7-3-4-11-17(14)20-2/h3-11,19H,12H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTVOYISFZWXAL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine](/img/structure/B5491246.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5491248.png)
![N-allyl-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491258.png)

![(1-{3-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]propyl}-2-piperidinyl)methanol](/img/structure/B5491264.png)
![5-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5491274.png)
![5-chloro-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5491282.png)
![4-chloro-N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5491288.png)
![[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol](/img/structure/B5491296.png)
![5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5491333.png)
![N-[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5491334.png)
